1,1,2-Triethoxyoctylsilane
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Overview
Description
Preparation Methods
1,1,2-Triethoxyoctylsilane can be synthesized through the reaction of octyltrichlorosilane with ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve the use of fixed-bed reactors and catalysts like copper chloride (CuCl) and copper nanoparticles (Cu0) to enhance the reaction efficiency .
Chemical Reactions Analysis
1,1,2-Triethoxyoctylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed can further condense to produce siloxane bonds.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the ethoxy groups with other functional groups.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
1,1,2-Triethoxyoctylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2-Triethoxyoctylsilane involves its ability to form strong bonds with various substrates through the formation of siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups of the compound to form stable siloxane linkages .
Comparison with Similar Compounds
1,1,2-Triethoxyoctylsilane can be compared with other similar compounds such as:
Trimethoxyoctylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Tetraethoxysilane: Contains four ethoxy groups and is used as a precursor for silica-based materials.
Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups, used for creating superhydrophobic surfaces.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C14H32O3Si |
---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
1,1,2-triethoxyoctylsilane |
InChI |
InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3 |
InChI Key |
FYCMQASVJIEPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(OCC)(OCC)[SiH3])OCC |
Origin of Product |
United States |
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